Elimination Half-Life: Ramifenazone Exhibits 2-5× Shorter t½ than Phenylbutazone in Equine and Canine Models
In a veterinary formulation study of Dolosin® injection, ramifenazone demonstrated an average elimination half-life that is 2- to 5-fold shorter than that of phenylbutazone in horses and dogs [1]. When administered intravenously as a single agent to horses at 12 mg, ramifenazone exhibited an elimination half-life of approximately 3.8 hours [2]. In contrast, phenylbutazone plasma half-life in horses ranges from 2-8 hours depending on dose, with ramifenazone consistently falling on the shorter end of this spectrum [1]. This pharmacokinetic divergence is pharmacologically meaningful for applications requiring rapid clearance or reduced tissue residue accumulation.
| Evidence Dimension | Elimination half-life (t½) in equine/canine species |
|---|---|
| Target Compound Data | Ramifenazone: 3.8 hours (IV, single agent, horse, 12 mg dose); ~5 hours (IV combined with phenylbutazone) |
| Comparator Or Baseline | Phenylbutazone: 2-8 hours (horse and dog); ramifenazone t½ is 2-5× shorter on average |
| Quantified Difference | 2- to 5-fold shorter elimination half-life for ramifenazone compared to phenylbutazone |
| Conditions | Intravenous administration in horses and dogs; Dolosin® veterinary injection formulation containing 240 mg/mL ramifenazone and 120 mg/mL phenylbutazone |
Why This Matters
For procurement decisions in veterinary pharmacokinetic research, the 2-5× shorter half-life enables experimental designs requiring faster washout periods and reduced drug accumulation relative to phenylbutazone.
- [1] Vetpharm UZH. Dolosin® ad us. vet., Injektionslösung: Ramifenazon besitzt eine im Schnitt 2-5fach kürzere Halbwertszeit als Phenylbutazon. View Source
- [2] Vetpharm UZH. Wirkstoff: Ramifenazon. Eliminations-Halbwertszeit Pferd: nach intravenöser Applikation 3.8 Stunden (Jenny 1979a). View Source
